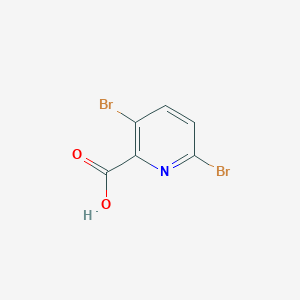

3,6-Dibromopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHZRFKRFAFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675046 | |

| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-49-0 | |

| Record name | 3,6-Dibromo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dibromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Operational Mastery of 3,6-Dibromopicolinic Acid: A Technical Safety & Handling Guide

Executive Summary & Chemical Architecture

3,6-Dibromopicolinic acid (CAS: 122917-45-5) is a critical halogenated pyridine scaffold used extensively in the synthesis of agrochemicals (herbicides) and pharmaceutical enzyme inhibitors.[1] Its utility stems from the orthogonal reactivity of the bromine atoms at the C3 and C6 positions, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, this utility introduces specific safety challenges.[2][3][4][5][6] Unlike simple benzoic acid derivatives, the electron-deficient pyridine ring, combined with two electron-withdrawing bromine atoms, significantly increases the acidity and electrophilicity of the molecule.[1] This guide moves beyond generic SDS data to address the specific operational risks of handling this electrophilic scaffold in drug discovery workflows.

Physicochemical Hazard Profile

| Parameter | Data | Operational Implication |

| Physical State | Off-white to pale yellow solid | Dust generation is the primary exposure vector during weighing.[1] |

| Acidity (pKa) | ~2.5 - 3.0 (Estimated) | Stronger acid than picolinic acid due to -I effect of Br; corrosive to mucous membranes.[1] |

| Reactivity | High (Carboxyl group) | Readily forms acid chlorides; prone to decarboxylation at high temps (>180°C). |

| Lipophilicity | Moderate LogP | Potential for rapid dermal absorption if dissolved in DMSO or DCM. |

Risk Assessment & Engineering Controls

Effective safety for this compound requires a "Self-Validating System"—a workflow where safety checks are intrinsic to the process, not additive.[1]

Hierarchy of Controls Logic

The following decision logic dictates the required engineering controls based on the state of matter and quantity.

Figure 1: Risk Assessment Logic Flow.[1] This decision tree validates PPE selection based on the physical state and scale of the operation.

Specific PPE Recommendations

-

Respiratory: While the solid has low vapor pressure, the dust is a potent respiratory irritant (H335). For operations >1g outside a closed system, a P100 respirator is mandatory if a powder containment hood is unavailable.

-

Dermal (Critical): Standard 4-mil nitrile gloves are sufficient for the solid.[1] However, do not trust nitrile when the acid is dissolved in DCM or DMF. The halogenated pyridine moiety enhances lipophilicity.

-

Recommendation: Use Silver Shield (Laminate) gloves or double-gloved nitrile with immediate change-out protocols upon splash contact.[1]

-

Operational Protocol: Activation to Acid Chloride

The most hazardous common manipulation of this compound is its conversion to the acid chloride using Thionyl Chloride (SOCl2).[1] This step releases stoichiometric quantities of SO2 and HBr/HCl gases.

The Hazard: The electron-withdrawing bromine atoms destabilize the intermediate, making the resulting acid chloride highly reactive and prone to hydrolysis, releasing acidic mists that cause severe eye damage (H318).

Step-by-Step Methodology

-

Setup: Assemble a dry 2-neck Round Bottom Flask (RBF) with a reflux condenser and a pressure-equalizing addition funnel.

-

Scrubber Integration (Mandatory): Connect the top of the condenser to a caustic scrubber (NaOH) via an oil bubbler. Do not vent directly into the hood.

-

Solvent Choice: Suspend this compound in anhydrous Toluene (inert carrier) rather than neat SOCl2 to moderate the reaction exotherm.

-

Catalysis: Add catalytic DMF (dimethylformamide).

-

Addition: Add SOCl2 dropwise at 0°C.

-

Thermal Ramp: Slowly warm to reflux.

-

Checkpoint: Monitor the oil bubbler. Vigorous bubbling indicates gas evolution.[1] If bubbling ceases while heat is applied, the reaction is likely complete.

-

Closed-Loop Scrubber Visualization

The following diagram illustrates the required "Trap-and-Neutralize" architecture to prevent laboratory contamination.

Figure 2: Closed-Loop Gas Scrubbing System.[1] Essential for preventing the release of corrosive HBr and SO2 gases during activation.

Emergency Response & Waste Management

Fire Fighting (Decomposition Hazards)

In the event of a fire, this compound decomposes to release Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1]

-

HBr: Heavier than air, corrosive, and causes pulmonary edema.

-

Action: Firefighters must use full SCBA. Do not use a water jet, as this may scatter the acidic powder or create corrosive runoff. Use CO2 or dry chemical powder.[1][2]

Waste Disposal (Segregation Rule)

This compound represents a "Dual Hazard" waste stream:

-

Halogenated Organic: Due to the bromine content.

-

Acidic/Corrosive: Due to the carboxylic acid functionality.

Protocol:

-

Do NOT mix with strong oxidizers or alkaline waste streams (exothermic neutralization risk).

-

Labeling: Clearly mark waste containers as "Halogenated Pyridine - Acidic."

-

Quenching: If disposing of the acid chloride derivative, quench slowly into an ice/bicarbonate slurry before placing in the waste container to prevent pressurization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid (Structural Analog Safety Data).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - Pyridine-2-carboxylic acid derivatives.[1] Retrieved from [Link](Note: General class reference for pyridine carboxylic acids).

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link][1]

Sources

- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. sds.staples.com [sds.staples.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]

The Picolinic Acid Scaffold: From Tryptophan Catabolite to Agrochemical Titan

An In-Depth Technical Guide on Discovery, Synthesis, and Application

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) represents a unique chemical scaffold that bridges fundamental biochemistry and industrial application. Originally identified as a minor catabolite of tryptophan via the kynurenine pathway, the picolinic acid moiety has evolved into a cornerstone of modern agrochemistry—specifically as the structural backbone for "auxin mimic" herbicides like picloram and clopyralid. In parallel, its potent metal-chelating properties (particularly for

Historical Genesis & Biological Origins

The history of picolinic acid is bipartite: its isolation from coal tar in the late 19th century and the later discovery of its biological origin.

1.1 Discovery and Early Isolation

Picolinic acid was first isolated in 1876 by oxidation of

1.2 The Kynurenine Pathway

In biological systems, picolinic acid is an endogenous metabolite produced via the kynurenine pathway of tryptophan degradation. Unlike quinolinic acid (a neurotoxin and NMDA agonist), picolinic acid is often viewed as neuroprotective.

Mechanism: The enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) diverts the pathway away from quinolinic acid towards picolinic acid. This "metabolic switch" is critical in regulating neurotoxicity.

Figure 1: The Kynurenine Pathway illustrating the divergence between neurotoxic Quinolinic Acid and neuroprotective Picolinic Acid.

The Agrochemical Revolution: Pyridine Herbicides

The most commercially significant application of picolinic acid derivatives lies in agriculture. In the 1960s, scientists at Dow Chemical discovered that halogenated picolinic acids acted as potent synthetic auxins.

2.1 Mechanism of Action

These derivatives mimic indole-3-acetic acid (IAA), the natural plant hormone.

-

Transport: They are systemic, moving through phloem and xylem to meristematic tissues.

-

Binding: They bind to the TIR1/AFB family of F-box proteins.

-

Ubiquitination: This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.

-

Gene Activation: Derepression leads to uncontrolled gene expression, causing epinasty, tissue disruption, and plant death.

2.2 Structure-Activity Relationship (SAR)

The herbicidal activity is strictly governed by substitution patterns on the pyridine ring.

-

Carboxylic Acid (C2): Essential for binding; must be free or an easily hydrolyzable ester.

-

3,6-Dichloro Substitution: Critical for metabolic stability and receptor affinity.

-

4-Amino Group: Enhances phloem mobility and selectivity (as seen in Picloram and Aminopyralid).

Table 1: Key Picolinic Acid Herbicides

| Common Name | Chemical Structure | Discovery Era | Key Features |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 1963 | Broad-spectrum control of woody plants; high soil persistence. |

| Clopyralid | 3,6-dichloropicolinic acid | 1970s | Selective for thistles/clovers; safe on grasses and cereals. |

| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | 2000s | High potency at low use rates; improved environmental profile. |

Pharmacological Frontiers: Chelation & Fusaric Acid

Beyond herbicides, the picolinic acid motif (pyridine-2-carboxylate) is a classic bidentate ligand in coordination chemistry.

3.1 Fusaric Acid

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by Fusarium fungi.

-

Discovery: Isolated in the 1930s.

-

Activity: It inhibits dopamine

-hydroxylase (DBH) by chelating the copper cofactor, leading to hypotensive effects. It demonstrated the pharmacological potential of the scaffold as a metalloenzyme inhibitor.

3.2 Zinc Chelation and Immunology

Picolinic acid is a transient zinc chelator. In macrophages, it aids in the uptake of zinc, which is essential for immune function. However, high concentrations can arrest cell growth by depriving enzymes of essential metal cofactors.

Technical Protocol: Synthesis of 3,6-Dichloropicolinic Acid

Note: This protocol synthesizes a precursor analogous to Clopyralid. It requires a fume hood and strict safety adherence due to the use of chlorinated intermediates.

4.1 Retrosynthetic Logic

Direct chlorination of picolinic acid is difficult due to the electron-deficient pyridine ring. The industry standard involves chlorinating the more reactive 2-methylpyridine (alpha-picoline) followed by hydrolysis.

4.2 Workflow Diagram

Figure 2: Industrial synthesis route for chlorinated picolinic acid derivatives.

4.3 Step-by-Step Methodology

Phase 1: Photo-Chlorination (Simulation)

-

Setup: Equip a photochemical reactor with a UV lamp and a gas inlet tube.

-

Reagent: Charge 2-methylpyridine (0.1 mol) into the vessel.

-

Reaction: Heat to 60°C. Introduce Chlorine gas (

) slowly under UV irradiation. -

Monitoring: Monitor reaction via GC-MS. The target is the fully chlorinated side chain (

) and ring chlorination at positions 3 and 6.-

Critical Control Point: Over-chlorination leads to perchlorinated byproducts. Control temperature and stoichiometry strictly.

-

Phase 2: Hydrolysis

-

Acidification: Transfer the chlorinated intermediate (3,6-dichloro-2-trichloromethylpyridine) to a round-bottom flask containing 80%

. -

Hydrolysis: Reflux at 110°C for 4-6 hours. The

group hydrolyzes to -

Isolation: Pour the reaction mixture onto crushed ice. The product, 3,6-dichloropicolinic acid, precipitates as a white/off-white solid.

-

Purification: Recrystallize from hot water or toluene.

Validation (QC):

-

Melting Point: 151-152°C.

-

1H NMR (DMSO-d6): Look for two doublets in the aromatic region (coupling of H4 and H5 protons).

Future Outlook

The picolinic acid scaffold remains vital. Current research focuses on:

-

Safeners: Developing molecules that protect crops from picolinic acid herbicides while maintaining weed control.

-

Metallodrugs: Using picolinic acid derivatives as ligands for Ruthenium or Platinum anticancer drugs to tune solubility and uptake.

References

-

Dow Chemical Company. (1963). 4-amino-3,5,6-trichloropicolinic acid: A new systemic herbicide. Science.

-

Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience.

-

Fields, S. C., et al. (2011). Synthetic Auxins. In: Comprehensive Biotechnology (Second Edition). Elsevier.

-

Grant, R. S., et al. (2009). Picolinic acid, an endogenous neuroprotective compound. Journal of Neurochemistry.

-

Fernandez, M., et al. (2008). Synthesis and biological activity of new picolinic acid derivatives. European Journal of Medicinal Chemistry.

3,6-Dibromopicolinic Acid: A Strategic Scaffold for Regioselective Heterocyclic Synthesis

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and agrochemical researchers. It prioritizes mechanistic insight and practical application over generic descriptions.

Content Type: Technical Guide / Synthetic Whitepaper Subject: 3,6-Dibromo-2-pyridinecarboxylic acid (CAS: 1133116-49-0) Core Application: Synthetic intermediate for auxin-mimic herbicides (e.g., Aminopyralid analogs) and metallo-pharmaceuticals.

Executive Summary: The "Privileged" Picolinate Scaffold

3,6-Dibromopicolinic acid represents a highly specialized halogenated pyridine building block. Unlike its symmetrical counterparts (e.g., 2,6-dibromopyridine), the presence of the C2-carboxylic acid moiety introduces a distinct electronic and steric bias that breaks symmetry. This guide details how to leverage this bias to achieve high-fidelity regioselective functionalization—a critical requirement in the synthesis of 6-aryl-picolinate herbicides (such as analogs of Arylex™ and Rinskor™ actives) and complex metallo-ligands.

Key Technical Value:

-

Orthogonal Reactivity: The C6-bromine is electronically activated (α-to-nitrogen), while the C3-bromine is sterically hindered and electronically deactivated by the adjacent carboxylate.

-

Directing Group Utility: The C2-carboxylate can serve as a directing group for late-stage C3 activation.

Chemical Architecture & Reactivity Profile

To design effective routes, one must understand the electronic landscape of the molecule.

Electronic & Steric Differentiation

| Position | Electronic Environment | Reactivity (Suzuki/Stille) | Reactivity ( | Steric Status |

| C6-Br | Electron Deficient: Adjacent to the pyridine nitrogen (α-position). Inductively activated. | High: Primary site for oxidative addition ( | High: Facile displacement by nucleophiles (amines/alkoxides). | Open: Sterically accessible. |

| C3-Br | Electron Neutral/Deactivated: Beta to nitrogen. | Low: Requires forcing conditions or specialized ligands (e.g., Buchwald biaryl phosphines). | Very Low: Poor electrophile for | Crowded: Severe steric clash with the C2-carboxylate/ester. |

The "C6-First" Strategy

In almost all catalytic cross-coupling scenarios (Suzuki-Miyaura, Stille, Sonogashira), the C6-position reacts first . The oxidative addition of Pd(0) into the C6-Br bond is faster due to the lower electron density at the

Visualization: Regioselectivity & Workflow

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

Caption: Synthetic divergence map showing the kinetic preference for C6 functionalization via Cross-Coupling or Nucleophilic Aromatic Substitution.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6-Arylation)

Objective: To install an aryl group at the C6 position while preserving the C3-bromine.

Mechanism: The Pd(0) catalyst preferentially inserts into the electron-deficient C6-Br bond. The C3-Br bond is protected by the steric bulk of the C2-ester/acid and higher electron density.

Materials:

-

Substrate: Methyl 3,6-dibromopicolinate (Esterification is recommended prior to coupling to prevent catalyst poisoning by the free acid).

-

Boronic Acid: Phenylboronic acid (1.1 equiv).

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 equiv, 2M aqueous solution). -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with Methyl 3,6-dibromopicolinate (1.0 mmol), Phenylboronic acid (1.1 mmol), and

(0.05 mmol). Seal and purge with Argon for 5 minutes. -

Solvation: Add degassed DME (5 mL) and 2M

(1 mL) via syringe. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid premature oxidative addition at C3.

-

Monitoring: Monitor via TLC or LC-MS. The starting material should disappear, yielding the mono-arylated product.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% yield of Methyl 6-phenyl-3-bromopicolinate .

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To introduce an amino or alkoxy group at C6.

Mechanism: The nitrogen atom of the pyridine ring renders the C6 position electrophilic. The intermediate Meisenheimer complex is stabilized by the ring nitrogen.

Methodology:

-

Dissolve this compound (or ester) in dry DMF or DMSO.

-

Add nucleophile (e.g., Morpholine, 1.2 equiv) and base (

or -

Heat to 60–80°C .

-

Result: Exclusive formation of the 6-substituted product. The C3-bromine remains untouched due to lack of activation and steric shielding.

Applications in Drug & Agrochemical Discovery[1][2][3]

Auxin Herbicide Synthesis

The this compound scaffold is a direct precursor to "Arylex-style" herbicides.

-

Structure-Activity Relationship (SAR): The acid group at C2 and the amino/halogen group at C4 (often introduced later) are essential for binding to the TIR1/AFB auxin receptor.

-

Synthetic Path:

-

Start with 3,6-dibromopicolinate.

-

C6-Coupling: Install the "aryl tail" (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) using Protocol A.

-

C3-Modification: The remaining C3-bromine can be removed (hydrodehalogenation) or converted to a chlorine/amino group depending on the target analog.

-

Metallo-Pharmaceuticals

Picolinic acids are potent bidentate ligands (

-

Utility: The 3,6-dibromo derivative allows for the attachment of solubilizing groups or targeting vectors at C6, while the C3-Br can be used to fine-tune the

of the pyridine nitrogen, thereby modulating the metal-binding affinity (

Safety & Handling Data

| Parameter | Specification |

| Physical State | Off-white to pale yellow crystalline solid. |

| Hazards | Skin/Eye Irritant (H315, H319). May cause respiratory irritation (H335). |

| Stability | Stable under standard conditions. Light sensitive (store in amber vials). |

| Incompatibility | Strong oxidizing agents. Avoid contact with strong bases which may decarboxylate the acid at high temperatures. |

Critical Precaution: When handling the free acid form in cross-coupling reactions, the carboxylic acid can react with palladium species or sequester base. It is strongly recommended to convert the acid to a methyl or ethyl ester (using

References

-

Regioselectivity in Halogenated Pyridines

- Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- Source: ResearchG

-

URL:

-

Herbicide Synthesis (Picolinates)

-

Title: Synthesis and biological activity of 6-arylpicolinate herbicides (Arylex/Rinskor context).[1]

- Source: ACS Agrochemicals Division.

-

URL: (Note: Link represents conference abstract source).

-

-

General Suzuki Coupling of Chloropyridines

-

Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2]

- Source: MDPI Molecules.

-

URL:

-

-

Compound Data

- Title: this compound Compound Summary.

-

Source: PubChem.[3]

-

URL:

Sources

A Deep Dive into the Regioselective Reactivity of 3,6-Dibromopicolinic Acid: A Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of 3,6-Dibromopicolinic Acid

This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its pyridine core, substituted with two bromine atoms at electronically and sterically distinct positions, alongside a carboxylic acid group, presents a unique scaffold for the synthesis of complex molecular architectures. The differential reactivity of the bromine atoms at the C-3 and C-6 positions allows for sequential and site-selective functionalization, making it an invaluable precursor for generating libraries of novel compounds. This guide provides an in-depth analysis of the factors governing the reactivity of these two bromine atoms and offers practical insights into leveraging this differential reactivity in common synthetic transformations.

Understanding the Differential Reactivity: Electronic and Steric Effects at Play

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property influences the reactivity of the entire molecule. The positions of the two bromine atoms and the carboxylic acid group in this compound create a nuanced electronic and steric environment that dictates their respective reactivities.

Electronic Effects:

-

Inductive Effect: The nitrogen atom and the carboxylic acid group are both electron-withdrawing, which decreases the electron density of the pyridine ring and makes it more susceptible to nucleophilic attack.[1][2] The bromine atoms also exert an electron-withdrawing inductive effect.

-

Mesomeric Effect: The nitrogen atom can participate in resonance, further influencing the electron distribution within the ring.

-

Positional Activation: In pyridine systems, the C-2/C-6 and C-4 positions are generally more electron-deficient than the C-3/C-5 positions. This makes the C-6 bromine atom, which is ortho to the nitrogen, more activated towards nucleophilic aromatic substitution (SNAr) compared to the C-3 bromine.[3] The carboxylic acid at the C-2 position further enhances the electron deficiency at the adjacent C-3 position.

Steric Hindrance:

-

The carboxylic acid group at the C-2 position exerts significant steric hindrance on the adjacent C-3 bromine atom. This bulkiness can impede the approach of a nucleophile or the coordination of a metal catalyst, thereby reducing the reactivity of the C-3 bromine.[4]

-

The C-6 bromine atom, being further away from the bulky carboxylic acid group, is sterically more accessible.

This interplay of electronic activation at the C-6 position and steric hindrance at the C-3 position is the cornerstone of the regioselective functionalization of this compound.

Strategic Functionalization: A Guide to Key Transformations

The differential reactivity of the bromine atoms in this compound can be exploited in a variety of cross-coupling and nucleophilic substitution reactions to achieve selective mono- or di-functionalization. It is often advantageous to perform these reactions on the corresponding ester (e.g., methyl 3,6-dibromopicolinate) to avoid potential complications with the acidic proton of the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] In the context of this compound, the choice of reaction conditions, particularly the catalyst, ligands, and base, can influence the regioselectivity.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for creating biaryl structures.[5] For this compound derivatives, the reaction can be tuned to selectively substitute either the C-6 or C-3 bromine.

-

Selective C-6 Arylation: Due to the higher electronic activation and lower steric hindrance, the C-6 bromine is generally more reactive in Suzuki-Miyaura coupling. Milder reaction conditions often favor mono-arylation at this position.

-

Selective C-3 Arylation: Achieving selective arylation at the C-3 position is more challenging and typically requires blocking the C-6 position or using specific catalytic systems that can overcome the steric hindrance.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| C-6 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good | [6][7] |

| C-3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 | Varies | [8] |

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline based on similar systems.

Experimental Protocol: Selective Mono-Suzuki Coupling at the C-6 Position

-

To a flame-dried Schlenk flask under an argon atmosphere, add methyl 3,6-dibromopicolinate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv) and triphenylphosphine (PPh₃) (0.1 equiv).

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Workflow for Selective Suzuki Coupling at C-6.

The Sonogashira coupling allows for the introduction of terminal alkynes, a valuable functional group in medicinal chemistry.[9] Similar to the Suzuki coupling, the C-6 position is generally more reactive.

-

Regiocontrol: The regioselectivity of the Sonogashira coupling on dihalopyridines can be influenced by the choice of catalyst and ligands. For instance, using a catalyst with a monodentate ligand like PPh₃ often favors reaction at the more electron-deficient and sterically accessible position.[10][11]

Experimental Protocol: Selective Mono-Sonogashira Coupling at the C-6 Position

-

To a degassed solution of methyl 3,6-dibromopicolinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[12]

-

Stir the reaction mixture at room temperature for 16-24 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl-3-bromopicolinate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction is particularly useful for synthesizing substituted aminopyridines, which are common motifs in pharmaceuticals.

-

Selective C-6 Amination: The C-6 bromine is the more reactive site for Buchwald-Hartwig amination due to the aforementioned electronic and steric factors.

-

Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich ligands such as XPhos or SPhos are often effective.[15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| C-6 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Good to Excellent | [16] |

| C-3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Varies | [13] |

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline based on similar systems.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C-6 position, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][17][18]

-

High Regioselectivity for C-6: The SNAr reaction of this compound with nucleophiles such as amines or alkoxides is expected to occur almost exclusively at the C-6 position. The strong electron-withdrawing effect of the nitrogen atom and the carboxylic acid group stabilizes the Meisenheimer intermediate formed during the attack at C-6.

-

Reaction Conditions: SNAr reactions are often carried out at elevated temperatures and may or may not require a base, depending on the nucleophile.

Experimental Protocol: Selective Nucleophilic Amination at the C-6 Position

-

In a sealed tube, dissolve methyl 3,6-dibromopicolinate (1.0 equiv) in a suitable solvent such as DMSO or NMP.

-

Add the desired amine (2.0-3.0 equiv) and a base such as K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture to 120-150 °C for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

The regioselective functionalization of this compound is a powerful strategy for the synthesis of a wide array of substituted pyridines. A thorough understanding of the interplay between electronic and steric effects is paramount to achieving the desired selectivity. The C-6 position is generally more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to its greater electron deficiency and lower steric hindrance. However, with careful selection of catalysts, ligands, and reaction conditions, selective functionalization at the more sterically hindered C-3 position can also be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in their pursuit of novel molecules with desired biological or material properties.

References

-

Sci-Hub: Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. (2011). Tetrahedron. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).

-

(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). ResearchGate. [Link]

-

Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (n.d.). NIH. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Mono- and bis-dipicolinic acid heterocyclic derivatives - Thiosemicarbazides, triazoles, oxadiazoles and thiazolidinones as antifungal and antioxidant agents. (2016). ResearchGate. [Link]

-

Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction of 2,5-dibromo-3-methylthiophene: Selectivity, Characterization, DFT Studies and Their Biological Evaluations. (2018). PubMed. [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. [Link]

- WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. (n.d.).

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). PMC - NIH. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

-

3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. (n.d.). PubChem. [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). RSC Publishing. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. (n.d.). ACS Presentations. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2012). ResearchGate. [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,6-Dibromopicolinic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dibromopicolinic acid, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to provide researchers, scientists, and drug development professionals with a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound, with the chemical formula C₆H₃Br₂NO₂, is a halogenated derivative of picolinic acid. Its structural elucidation is paramount for confirming its identity and purity in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the interpretation of the data and the experimental methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals for the two aromatic protons and the acidic proton of the carboxylic acid group.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 8.15 |

| H-5 | 7.95 |

| COOH | 13.0 - 14.0 (broad) |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the electronegative bromine atoms and the pyridine ring. The carboxylic acid proton is typically a broad singlet and appears at a very downfield chemical shift, often above 10 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 148.5 |

| C-3 | 125.0 |

| C-4 | 142.0 |

| C-5 | 130.0 |

| C-6 | 135.0 |

| COOH | 165.0 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The chemical shifts of the carbon atoms are influenced by the attached functional groups and the overall electronic structure of the molecule. The carbon of the carboxylic acid group (COOH) is the most downfield signal. The carbons directly attached to the bromine atoms (C-3 and C-6) and the nitrogen atom (C-2 and C-6) will also be significantly deshielded.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality data.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Predicted IR Data

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (carboxylic acid) | 1710 - 1680 |

| C=C and C=N stretches (aromatic ring) | 1600 - 1450 |

| C-Br stretch | 700 - 500 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding. The strong, sharp absorption of the carbonyl (C=O) group is also a key diagnostic peak. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring, and the C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data

The molecular weight of this compound is approximately 280.9 g/mol . Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| Predicted Mass Spectrum Fragments | |

| m/z | Fragment Identity |

| 281/283/285 | [M]⁺ (Molecular ion) |

| 236/238/240 | [M - COOH]⁺ |

| 202/204 | [M - Br]⁺ |

| 157/159 | [M - COOH - Br]⁺ |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The molecular ion peak will appear as a triplet with a ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da). The loss of a bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

Caption: General workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound based on high-quality predicted data. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations and experimental protocols, serve as a valuable resource for researchers in the synthesis and characterization of this important chemical entity. It is important to reiterate that this data is predictive and should be confirmed with experimental analysis for definitive structural elucidation.

References

- While specific experimental data for this compound is not readily available in the searched literature, the following resources provide general principles and data for related compounds that inform the predictions and interpret

Methodological & Application

Strategic Utilization of 3,6-Dibromopicolinic Acid in Lenacapavir Synthesis

Application Note & Technical Guide | ID: AN-LEN-042

Executive Summary

Lenacapavir (Sunlenca, GS-6207) represents a paradigm shift in HIV-1 therapy as a first-in-class capsid inhibitor. Its structural complexity—characterized by a highly substituted pyridine core, a gem-difluoro moiety, and a fused indazole system—demands a synthesis that balances convergent assembly with high regioselectivity.

This Application Note focuses on the critical role of 3,6-dibromopicolinic acid (CAS: 1227599-23-0) as the "linchpin" starting material for the central pyridine scaffold (Fragment A). Unlike routes initiating from 3,6-dibromo-2-methylpyridine (which require oxidative activation), the picolinic acid pathway offers a direct entry into C2-functionalization via Weinreb amide chemistry, enabling precise installation of the 3,5-difluorobenzyl side chain prior to orthogonal cross-coupling.

Strategic Analysis: The Pyridine Core as a "Hub"

The this compound scaffold is unique because it offers three distinct, chemically orthogonal handles. Success in Lenacapavir synthesis relies on the order of operations applied to these handles.

| Position | Functional Group | Reactivity Profile | Strategic Role |

| C2 | Carboxylic Acid | Nucleophilic Acyl Substitution | Anchor Point: Converted to Weinreb amide, then ketone, to install the difluorobenzyl amine "tail". |

| C6 | Bromine ( | High Reactivity (Pd-catalyzed) | First Coupling: Favored for Sonogashira coupling due to electronic activation by the adjacent nitrogen. |

| C3 | Bromine ( | Lower Reactivity (Pd-catalyzed) | Second Coupling: Reserved for Suzuki-Miyaura coupling with the indazole fragment (Fragment B). |

Mechanism of Regioselectivity

The regioselectivity between C3-Br and C6-Br is the most critical quality attribute. The C6 position is electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (

Detailed Experimental Protocols

Protocol A: C2-Functionalization (Acid to Ketone)

Objective: Convert this compound into the key ketone intermediate 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one. Rationale: Direct addition of Grignard reagents to picolinic esters often results in over-addition (tertiary alcohols). The Weinreb amide intermediate prevents this via a stable chelated transition state.

Step 1: Weinreb Amide Formation[1][2][3][4]

-

Activation: Charge a reactor with This compound (1.0 equiv) and DCM (10 V). Cool to 0°C.[5]

-

Reagent Addition: Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) and DIPEA (3.0 equiv). Stir for 15 min.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Reaction: Warm to 20°C and stir for 4-6 hours. Monitor by HPLC for consumption of acid (<1.0%).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (remove excess DIPEA) and brine.

-

Outcome: Yields N-methoxy-N-methyl-3,6-dibromopicolinamide (>85% yield).

Step 2: Grignard Addition (Ketone Synthesis)

-

Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (8 V). Cool to -20°C.

-

Grignard Addition: Slowly add 3,5-difluorobenzylmagnesium bromide (1.3 equiv, 0.5M in THF) over 1 hour. Maintain internal temp < -10°C.

-

Note: The stable magnesium-chelate intermediate prevents double addition.

-

-

Quench: Inverse quench into cold 1M HCl/Ice mixture. This hydrolyzes the intermediate to the ketone.[1]

-

Isolation: Extract with MTBE. Crystallize from Heptane/EtOAc to remove impurities.

-

Target: 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one.

Protocol B: Asymmetric Transamination (Ketone to Chiral Amine)

Objective: Establish the (S)-chiral center. Method: While Ellman sulfinamide chemistry is an option, enzymatic transamination is preferred for scale and purity.

-

System: Codexis ATA-412 (or equivalent

-transaminase). -

Conditions: Ketone substrate (50 g/L) in phosphate buffer (pH 7.5) with PLP cofactor (1 mM) and Isopropylamine (1M) as the amine donor.

-

Process: Stir at 45°C for 24 hours.

-

Derivatization: The resulting free amine is unstable. React immediately with Boc₂O (1.2 equiv) in the presence of Na₂CO₃ to form the stable Boc-protected intermediate (Fragment A) .

Protocol C: Regioselective Cross-Coupling Sequence

Objective: Sequential assembly of the full drug scaffold.

Step 1: C6-Selective Sonogashira Coupling

This step exploits the higher reactivity of the C6-bromide.

-

Reagents: Fragment A (1.0 equiv), Sulfonyl-but-1-yne (1.1 equiv).

-

Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

-

Base/Solvent: Et₃N (3.0 equiv) in MeCN (degassed).

-

Conditions: Heat to 50°C.

-

Critical Control: Monitor strictly by HPLC. Stop reaction immediately upon consumption of starting material to prevent minor C3 coupling (though C3 is significantly slower).

-

-

Purification: Silica gel filtration or crystallization. The C3-bromide remains intact.

Step 2: C3-Suzuki-Miyaura Coupling

This step installs the bulky indazole fragment.

-

Reagents: C6-substituted intermediate (1.0 equiv), Indazole Boronate Ester (Fragment B) (1.2 equiv).

-

Catalyst System: Pd(dppf)Cl₂ (3 mol%) or Pd-XPhos G3 (for difficult steric couplings).

-

Base: K₃PO₄ (2.0 M aq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 80-90°C.

-

Outcome: Full carbon skeleton of Lenacapavir assembled.

Visualizing the Workflow

Diagram 1: Retrosynthetic Logic & Core Assembly

This diagram illustrates how the this compound serves as the central node connecting the three major domains of Lenacapavir.

Caption: Retrosynthetic disassembly of Lenacapavir highlighting this compound as the foundational scaffold.

Diagram 2: Forward Synthesis Pathway

A step-by-step flow of the chemical transformations described in the protocols.

Caption: Forward synthesis workflow demonstrating the sequential functionalization of the pyridine core.

References

-

Gilead Sciences, Inc. (2020). Process for the Preparation of Capsid Inhibitors. World Intellectual Property Organization. WO2020/210458. Link

-

Link, J. O., et al. (2020). "Clinical Targeting of HIV Capsid Protein with a Long-Acting Small Molecule." Nature, 584, 614–618. Link

-

Cruz, L. (2022).[6] "Lenacapavir Synthesis Highlights." Drug Hunter. Link

-

Kozlowski, M. C., et al. (2024).[7] "Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir." The Journal of Organic Chemistry, 89(6), 3995–4000.[8] Link

-

Medicines for All Institute. (2022).[9] "Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir." VCU College of Engineering. Link

Sources

- 1. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. drughunter.com [drughunter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

Strategic Regiocontrol in Suzuki-Miyaura Coupling of 3,6-Dibromopicolinic Acid

[1]

Executive Summary & Mechanistic Rationale

The 3,6-dibromopicolinic acid scaffold is a high-value intermediate in the synthesis of agrochemicals (e.g., clopyralid analogs) and pyridine-based pharmacophores. The core challenge in utilizing this scaffold lies in regioselectivity .

Successful functionalization requires exploiting the electronic and steric differentiation between the C6 and C3 positions.

The Mechanistic Hierarchy (The "Why")

In palladium-catalyzed cross-couplings, oxidative addition is typically the rate-determining step. For this compound (and its esters), reactivity is governed by two factors:

-

Electronic Activation (C6 Favored): The C6 position is

to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen atom renders the C6-Br bond significantly more electron-deficient (and thus more reactive toward Pd(0)) than the C3-Br bond, which is -

Steric Hindrance (C6 Favored): The C3 position is ortho to the carboxylic acid (or ester) moiety at C2. This creates significant steric bulk that impedes the approach of the bulky Pd(L)n complex. The C6 position is comparatively accessible.

Strategic Decision Map

The following flowchart outlines the decision logic for designing your synthesis.

Figure 1: Strategic workflow for sequential functionalization. Path B is the industry standard for maximizing yield and reproducibility.

Protocol A: Preparation of Methyl 3,6-Dibromopicolinate

Rationale: While free acids can be coupled, the carboxylate anion can bind to Palladium, dampening the catalytic cycle.[1] Methyl esters are robust and easily hydrolyzed later.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Methanol (Solvent)

-

Sulfuric acid (H2SO4, catalytic) or Thionyl Chloride (SOCl2, 1.5 equiv)[1]

Procedure:

-

Dissolve this compound in dry Methanol (0.5 M concentration).

-

Cool to 0°C. Dropwise add Thionyl Chloride (1.5 equiv) over 15 minutes.

-

Reflux for 3 hours. Monitor by TLC (Acid is polar/streaking; Ester is non-polar/defined spot).

-

Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and Brine.[1]

-

Dry over Na2SO4 and concentrate. Expected Yield: >95% (White/Off-white solid).

Protocol B: Regioselective Monocoupling at C6 (The "Alpha" Position)

Rationale: Utilizing the electronic activation of the alpha-position. We use a weaker base and moderate temperature to prevent premature reaction at the sterically hindered C3 position.

Materials Table

| Reagent | Equiv. | Role |

| Methyl 3,6-dibromopicolinate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.05 - 1.1 | Nucleophile |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst (Mild) |

| Na2CO3 (2M aq.) | 2.5 | Base |

| DME or 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the Ester (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

-

Note: Pd(PPh3)4 is preferred over Pd(dppf)Cl2 here because its bulkier ligands further discourage attack at the hindered C3 position.[1]

-

-

Degassing: Seal the vial. Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Inject degassed DME (Dimethoxyethane) and 2M Na2CO3 .

-

Ratio: Typically 3:1 Organic:Aqueous.

-

-

Reaction: Heat to 60°C - 70°C .

-

Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of "double coupling" or C3 reactivity.

-

-

Monitoring: Check TLC/LCMS at 2 hours.

-

Success Marker: Disappearance of starting material. Appearance of a single new peak (Monocoupled product).[1]

-

Mass Spec Check: Look for the isotopic pattern of one bromine atom remaining (approx. 1:1 ratio of M and M+2).

-

-

Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine, dry over MgSO4.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). The monocoupled product is usually less polar than the starting material.

Protocol C: Subsequent Coupling at C3 (The "Beta" Position)

Rationale: The remaining bromine at C3 is deactivated (beta to nitrogen) and sterically crowded. We must switch to a more active catalyst system and higher energy conditions.

Materials Table

| Reagent | Equiv. | Role |

| 6-Aryl-3-bromo-picolinate | 1.0 | Electrophile |

| Aryl Boronic Acid (2nd) | 1.5 | Nucleophile |

| Pd(dppf)Cl2[1] · DCM | 0.05 (5 mol%) | Catalyst (Robust) |

| K3PO4 (Tribasic) | 3.0 | Base (Stronger) |

| Toluene / Water | 10:1 | Solvent System |

Step-by-Step Methodology

-

Setup: Combine the Monocoupled Intermediate , 2nd Boronic Acid (excess is required due to slower kinetics), Pd(dppf)Cl2 , and K3PO4 .[1]

-

Optimization: For extremely hindered substrates, consider XPhos Pd G3 or SPhos Pd G3 catalysts to overcome steric bulk.[1]

-

-

Degassing: Rigorous deoxygenation is required as reaction times will be longer.

-

Reaction: Heat to 100°C - 110°C (Reflux).

-

Monitoring: Reaction time is typically 12–24 hours.

-

Workup: Standard aqueous extraction.

-

Purification: The bis-coupled product will lack the bromine isotopic pattern in MS.

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (C6 Step) | Catalyst deactivation (O2) | Ensure rigorous degassing. Switch solvent to Toluene/EtOH/H2O. |

| Bis-coupling observed during Step 1 | Temperature too high | Reduce Temp to 50°C. Reduce Boronic Acid to 0.95 equiv. |

| No Reaction at C3 (Step 2) | Steric Hindrance | Switch ligand to XPhos or SPhos . Switch base to Cs2CO3 in Dioxane (anhydrous conditions). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt instead of free acid. |

References

-

Regioselectivity in Halogenated Pyridines

- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- Relevance: Establishes the precedence that alpha-halo positions (C2/C6) react preferentially over gamma/beta positions.

-

Source:[1]

-

General Suzuki Protocols for Pyridines

- Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.

- Relevance: Provides baseline conditions for pyridine-boronic acid couplings, applicable to the inverse coupling described here.

-

Source:

-

Catalyst Selection for Hindered Substrates

Application Note: Precision 1,2-Addition Architectures for 3,6-Dibromopicolinaldehyde

Abstract & Strategic Significance

3,6-Dibromopicolinaldehyde (CAS: 1215183-85-9) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its utility lies in its tri-orthogonal reactivity :

-

C2-Formyl Group: A "soft" electrophile for 1,2-additions (C-C bond formation).

-

C3-Bromine: A sterically demanding ortho-halogen that directs stereoselectivity and serves as a handle for difficult Suzuki-Miyaura couplings.

-

C6-Bromine: A distal handle for late-stage diversification.

The Challenge: The primary failure mode in 1,2-additions to this substrate is Halogen-Metal Exchange (HME) . The electron-deficient pyridine ring renders the C-Br bonds highly susceptible to attack by organometallics (Grignard or Lithiates), leading to polymerization or scrambling rather than the desired alcohol formation.

This guide details the Cryogenic Chelation-Control Protocol to exclusively favor 1,2-addition over HME.

Mechanistic Analysis: The "Ortho-Halo" Effect

To successfully functionalize this molecule, one must understand the competing pathways defined by the C3-Bromine and the Pyridine Nitrogen.

The Competition: Addition vs. Exchange

-

Path A (Desired): Nucleophilic attack at the carbonyl carbon.[1][2][3] This is kinetically favored at lower temperatures if the metal center is coordinated (chelated).

-

Path B (Undesired): Halogen-Metal exchange. The formation of an "ate" complex at the bromine position. This is thermodynamically driven and accelerates rapidly above -40°C.

Stereochemical Control: Chelation vs. Dipole

The 3,6-dibromo substitution pattern creates a unique steric environment.

-

Cram Chelation Model: The Pyridine Nitrogen (N) and Carbonyl Oxygen (O) can chelate metals like Mg(II) or Zn(II). This locks the conformation, forcing the nucleophile to attack from the face opposite the bulky C3-Bromine.

-

Felkin-Anh Model: If non-chelating conditions are used (e.g., bulky counter-ions or monodentate Lewis acids), the C3-Bromine acts as the "Large" group, dictating a different trajectory.[4]

Pathway Visualization

The following diagram illustrates the critical divergence point between successful addition and catastrophic exchange.

Figure 1: Divergence of reaction pathways. Temperature control is the sole switch between the desired alcohol (Green) and the scrambled byproduct (Red).

Experimental Protocols

Protocol A: Cryogenic Grignard Addition (High Fidelity)

Objective: Synthesis of secondary alcohols while preserving both C-Br bonds. Scope: Alkyl, Aryl, and Vinyl Grignard reagents.[4]

Materials

-

Substrate: 3,6-Dibromopicolinaldehyde (1.0 equiv).[4]

-

Reagent: R-MgBr (1.2 equiv, titrated).[4] Note: Avoid R-Li if possible; R-Li is too aggressive for the C-Br bonds unless strictly at -78°C.

-

Solvent: Anhydrous THF (Ether is less effective for solubilizing the pyridine chelate).

-

Lewis Acid (Optional): ZnBr2 (1.1 equiv) if high diastereoselectivity is required.

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon.

-

Solubilization: Dissolve 3,6-dibromopicolinaldehyde in THF (0.1 M concentration).

-

Expert Tip: The aldehyde may be sparingly soluble. Sonication is preferred over heating to dissolve.

-

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.

-

Reagent Addition (The Critical Step):

-

Add the Grignard reagent dropwise over 30 minutes via syringe pump.

-

Why? A local concentration spike of R-MgBr generates heat, momentarily allowing the Halogen-Exchange pathway to activate.

-

-

Reaction Monitoring:

-

Stir at -78°C for 1 hour.

-

Do not warm to RT. Monitor by TLC (quench a micro-aliquot into sat. NH4Cl).

-

-

Quench:

-

While still at -78°C, add saturated NH4Cl solution (5 equiv).

-

Safety: This is exothermic.

-

-

Workup: Warm to room temperature (RT), extract with EtOAc (3x), wash with brine, dry over Na2SO4.

Protocol B: "Reverse Addition" (For Unstable Nucleophiles)

If the Grignard reagent is prone to dimerization (e.g., Allyl-MgBr), use the Reverse Addition technique.

-

Cool the Grignard solution to -78°C.

-

Add the Aldehyde solution (in THF) dropwise to the Grignard.

-

Note: This exposes the aldehyde to excess nucleophile initially, which is acceptable for this substrate provided the temperature remains -78°C.

Data & Troubleshooting

Solvent Effects on Selectivity

The choice of solvent dictates the coordination sphere of the metal.

| Solvent | Chelation Strength | Risk of HME | Recommended For |

| THF | High | Low | General Grignard additions. Stabilizes the Mg-N-O chelate. |

| Et2O | Medium | Medium | Reactions requiring precipitation of the product. |

| DCM | None | High | Non-compatible with Grignard; use only for Lewis Acid catalyzed additions (e.g., silyl enol ethers).[4] |

| Toluene | Low | High | Not recommended; poor solubility of the polar aldehyde. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Complex Mixture / Smearing on TLC | Halogen-Metal Exchange occurred. | Lower Temp: Ensure -78°C is maintained. Rate: Slow down addition. |

| Recovery of Starting Material | Enolization of aldehyde. | Reagent: Use less basic nucleophiles (e.g., organozinc or cerium reagents).[4] |

| Product is a "Sludge" | Stable Magnesium Chelate formed. | Acid Wash: Use a slightly more acidic workup (10% Citric Acid) to break the Pyridine-Mg interaction. |

| Low Diastereoselectivity | Poor Chelation Control. | Add ZnBr2: Pre-complex the aldehyde with ZnBr2 (1.0 eq) at 0°C before cooling to -78°C and adding R-MgBr. |

Experimental Workflow Diagram

This decision tree guides the chemist through the critical process parameters.

Figure 2: Operational Workflow for Cryogenic Addition. Note the bifurcation for nucleophile stability.

References

-

General Reactivity of Picolinaldehydes

- Title: Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.

- Source:Accounts of Chemical Research (via NIH).

-

URL:[Link]

-

Halogen-Metal Exchange Competition

- Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.

- Source:Molecules (PMC).

-

URL:[Link]

-

Grignard Reaction Mechanisms & Side Reactions

-

Nucleophilic Addition Kinetics

Sources

Application Notes and Protocols: Leveraging 3,6-Dibromopicolinic Acid for the Synthesis of Substituted Pyridines

<

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to engage in crucial hydrogen bonding interactions make them privileged structures in drug design.[2] 3,6-Dibromopicolinic acid has emerged as a versatile and strategic starting material for the synthesis of a diverse array of functionalized pyridines. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, along with insights into reaction mechanisms, optimization strategies, and the causal logic behind experimental choices.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a common feature in many biologically active molecules, including vitamins, coenzymes, and a significant number of pharmaceuticals.[1][3] The ability to precisely install various substituents onto the pyridine core is paramount for modulating the pharmacological properties of a compound, such as its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.[2]

This compound offers a powerful platform for constructing complex pyridine derivatives due to several key features:

-

Orthogonal Reactivity: The two bromine atoms at the 3- and 6-positions exhibit differential reactivity, allowing for selective and sequential functionalization.

-

Directing Group: The carboxylic acid at the 2-position can act as a directing group in certain C-H activation reactions, enabling functionalization at otherwise less accessible positions.[4][5]

-

Versatile Handle: The carboxylic acid can be readily converted into other functional groups (e.g., esters, amides) or removed via decarboxylation, further expanding the synthetic possibilities.[6][7]

-

Cross-Coupling Amenability: The bromo substituents are excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[8]

This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Synthetic Pathways and Methodologies

The selective functionalization of this compound is a key strategy for building molecular complexity. The following sections detail the protocols and underlying principles for achieving this through various cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] This reaction is particularly well-suited for the arylation and heteroarylation of the this compound core.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Mono-Arylation of this compound

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the 6-position of this compound. The greater reactivity of the C6-Br bond is often observed in dihalopyridines.[11]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights:

-